Cas no 2172003-13-1 (3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4,4-trimethylhexanamidopropanoic acid)

3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4,4-trimethylhexanamidopropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4,4-trimethylhexanamidopropanoic acid
- 3-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,4,4-trimethylhexanamido]propanoic acid
- 2172003-13-1
- EN300-1494418
-
- インチ: 1S/C27H34N2O5/c1-27(2,14-12-24(30)29(3)17-13-25(31)32)15-16-28-26(33)34-18-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,23H,12-18H2,1-3H3,(H,28,33)(H,31,32)
- InChIKey: USPGBGRSTFTIQL-UHFFFAOYSA-N
- ほほえんだ: O(C(NCCC(C)(C)CCC(N(C)CCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 466.24677219g/mol
- どういたいしつりょう: 466.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 12
- 複雑さ: 687
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4,4-trimethylhexanamidopropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1494418-1.0g |
3-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,4,4-trimethylhexanamido]propanoic acid |
2172003-13-1 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1494418-250mg |
3-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,4,4-trimethylhexanamido]propanoic acid |
2172003-13-1 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1494418-500mg |
3-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,4,4-trimethylhexanamido]propanoic acid |
2172003-13-1 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1494418-2500mg |
3-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,4,4-trimethylhexanamido]propanoic acid |
2172003-13-1 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1494418-10000mg |
3-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,4,4-trimethylhexanamido]propanoic acid |
2172003-13-1 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1494418-50mg |
3-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,4,4-trimethylhexanamido]propanoic acid |
2172003-13-1 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1494418-100mg |
3-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,4,4-trimethylhexanamido]propanoic acid |
2172003-13-1 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1494418-1000mg |
3-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,4,4-trimethylhexanamido]propanoic acid |
2172003-13-1 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1494418-5000mg |
3-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,4,4-trimethylhexanamido]propanoic acid |
2172003-13-1 | 5000mg |
$9769.0 | 2023-09-28 |
3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4,4-trimethylhexanamidopropanoic acid 関連文献
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4,4-trimethylhexanamidopropanoic acidに関する追加情報
3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4,4-trimethylhexanamidopropanoic Acid: A Comprehensive Overview
The compound with CAS No. 2172003-13-1, known as 3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4,4-trimethylhexanamidopropanoic acid, is a highly specialized molecule with significant applications in the fields of organic chemistry and biochemistry. This compound is particularly notable for its role in peptide synthesis and drug delivery systems due to its unique structural features and functional groups.
The molecular structure of this compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protective group for amino functionalities. The Fmoc group is widely recognized for its stability under basic conditions and ease of removal under acidic conditions, making it an ideal choice in solid-phase peptide synthesis (SPPS). The integration of the Fmoc group into this compound enhances its utility in constructing complex peptide sequences with high precision and efficiency.
Recent advancements in chemical synthesis have further highlighted the potential of this compound in developing novel therapeutic agents. Researchers have explored its application in the synthesis of bioactive peptides that target specific cellular pathways, such as those involved in cancer progression and inflammation. For instance, studies have demonstrated that derivatives of this compound can act as potent inhibitors of proteolytic enzymes, offering new avenues for the development of anti-cancer therapies.
In addition to its role in peptide synthesis, this compound has also been investigated for its potential in drug delivery systems. Its unique structure allows for the conjugation of various pharmacophores, enabling the creation of targeted drug delivery vehicles. For example, studies have shown that this compound can be used as a linker in antibody-drug conjugates (ADCs), enhancing the specificity and efficacy of anti-cancer treatments.
The synthesis of this compound involves a multi-step process that combines principles from organic chemistry and peptide synthesis. Key steps include the installation of the Fmoc group, optimization of stereochemistry at critical positions, and functionalization to achieve desired biological activities. Recent breakthroughs in catalytic asymmetric synthesis have further streamlined the production process, making it more accessible for large-scale applications.
From an analytical standpoint, this compound has been extensively studied using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These studies have provided valuable insights into its conformational dynamics and interaction patterns with biological targets. For instance, NMR studies have revealed that the Fmoc group induces specific conformational restrictions on the peptide backbone, which are crucial for its biological activity.
In terms of stability and degradation profiles, this compound exhibits remarkable resilience under physiological conditions. However, controlled degradation pathways have been engineered to ensure its safe elimination from the body after therapeutic use. Researchers have employed computational modeling techniques to predict degradation kinetics and optimize molecular design for enhanced biocompatibility.
The integration of this compound into modern drug discovery pipelines underscores its importance in advancing therapeutic interventions. Its versatility as both a building block in peptide synthesis and a functional component in drug delivery systems positions it as a valuable asset in contemporary medicinal chemistry.
Looking ahead, ongoing research is focused on expanding the scope of applications for this compound. Emerging areas include its use in vaccine development, where its immunogenic properties are being harnessed to create more effective adjuvants. Additionally, there is growing interest in leveraging its structural features for the development of nanotherapeutics with enhanced targeting capabilities.
In conclusion, 3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4,4-trimethylhexanamidopropanoic acid stands as a testament to the ingenuity and precision achievable through modern chemical synthesis. Its diverse applications across peptide synthesis, drug delivery, and therapeutic development highlight its significance in advancing biomedical research and clinical practice.
2172003-13-1 (3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4,4-trimethylhexanamidopropanoic acid) 関連製品
- 154257-81-5(5-Chloro-2-methyl-3-nitrobenzoic acid)
- 1111111-03-5(6-(3-chloro-4-methylphenyl)-1H-pyridin-2-one)
- 2016332-24-2(4-Amino-1-(3-bromophenyl)cyclohexan-1-ol)
- 60290-89-3(3-(4-aminophenyl)adamantan-1-ol)
- 1540924-47-7(2-(Difluoromethyl)benzo[d]oxazole-5-carboxylic acid)
- 2098075-76-2(1-(1-Propionylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde)
- 2127056-20-4(1-methyl-3-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid dihydrochloride)
- 1804882-99-2(3-Bromo-6-(difluoromethyl)-2-fluoropyridine-5-carboxaldehyde)
- 2227824-69-1(rac-[(1R,2R)-2-(2-bromo-6-chlorophenyl)cyclopropyl]methanamine)
- 2680767-54-6(3-(1-acetylpyrrolidin-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid)




